4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Catalog No.
S2833454
CAS No.
1209369-46-9
M.F
C19H24N2OS
M. Wt
328.47
Availability
In Stock
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4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl...

CAS Number

1209369-46-9

Product Name

4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

IUPAC Name

4-(dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide

Molecular Formula

C19H24N2OS

Molecular Weight

328.47

InChI

InChI=1S/C19H24N2OS/c1-21(2)16-9-7-15(8-10-16)18(22)20-14-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,20,22)

InChI Key

RTCGXHFWIFZPRP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3

solubility

not available

4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a thiophene moiety, and a cyclopentyl group. The compound belongs to the class of benzamides and is notable for its potential pharmacological applications. Its chemical formula is C_{17}H_{22}N_{2}OS, indicating that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The reactivity of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can be attributed to the presence of various functional groups:

  • Amide Formation: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • N-Methylation: The dimethylamino group can be further methylated using methyl iodide or similar alkylating agents.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, potentially introducing various substituents at the ortho or para positions relative to the amide group.

Research indicates that compounds similar to 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide exhibit significant biological activities, particularly in the realm of neuropharmacology. The dimethylamino group is known to enhance the lipophilicity of the molecule, potentially facilitating blood-brain barrier penetration. Preliminary studies suggest that this compound may have applications as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter systems.

The synthesis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves several key steps:

  • Formation of the Cyclopentyl Intermediate: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Group: This may involve coupling reactions between thiophene derivatives and cyclopentyl intermediates.
  • Amidation Reaction: The final step usually involves reacting the resulting intermediate with a benzoyl chloride or benzamide derivative in the presence of a base such as triethylamine to yield the target compound.

The primary applications for 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide lie in medicinal chemistry and drug development. Its potential as a therapeutic agent for neurological disorders makes it a candidate for further investigation in preclinical and clinical studies. Additionally, its unique structural features may allow for modifications that could enhance its efficacy or reduce side effects.

Interaction studies involving 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide focus on its binding affinity to various receptors in the central nervous system. Initial findings suggest that it may interact with serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders. Further studies are required to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide. Below is a comparison highlighting some unique aspects:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamideDimethylamino, thiophene, cyclopentylPotential antidepressantCombination of thiophene and cyclopentyl enhances lipophilicity
4-(dimethylamino)-N-(cyclohexylmethyl)benzamideDimethylamino, cyclohexylAntidepressant propertiesLacks thiophene moiety
N,N-DimethylbenzamideDimethylamino, simple benzamideModerate biological activitySimpler structure without cyclopentane or thiophene
1-(thiophen-2-yl)-N,N-dimethylmethanamineDimethylamino, thiopheneNeuroactive propertiesNo benzamide linkage

These comparisons illustrate how 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide stands out due to its unique combination of functional groups that may enhance its pharmacological profile. Further research will clarify its potential therapeutic roles and interactions within biological systems.

The retrosynthetic analysis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide reveals three distinct molecular fragments that require strategic disconnection approaches [9]. The target molecule can be dissected through key bond disconnections that simplify the synthetic pathway while maintaining structural integrity [7]. The primary retrosynthetic disconnection focuses on the amide bond, which represents the most direct approach for fragment coupling [33].

The thiophene-cyclopentyl fragment constitutes a significant structural motif that can be prepared through established methodologies [10]. This fragment requires careful consideration of the thiophene ring positioning and the cyclopentyl moiety attachment [17]. The retrosynthetic approach for this fragment involves disconnection at the carbon-carbon bond linking the thiophene ring to the cyclopentyl group .

The dimethylamino benzamide fragment represents another crucial building block in the overall synthetic strategy . This aromatic system can be accessed through conventional amide formation protocols, with the dimethylamino group serving as an electron-donating substituent that influences reactivity patterns . The retrosynthetic analysis indicates that this fragment can be derived from 4-(dimethylamino)benzoic acid or its activated derivatives [16].

The methylene linker connecting the cyclopentyl system to the benzamide nitrogen requires specific synthetic approaches for its installation [1]. This connection can be established through nucleophilic substitution reactions or through direct alkylation methodologies [33]. The retrosynthetic analysis suggests that this linkage can be formed through reaction of an appropriately functionalized cyclopentyl derivative with the benzamide nitrogen [2].

Multi-Step Synthesis Protocols

The multi-step synthesis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide follows established protocols for complex amide formation [2] [11]. The synthesis begins with preparation of the thiophene-cyclopentyl intermediate through Friedel-Crafts acylation methodology [17]. This approach involves reaction of thiophene with cyclopentanecarboxylic acid under optimized conditions to form the ketone intermediate [17].

The formation of the cyclopentyl-thiophene fragment proceeds through a multi-step sequence involving bromination and subsequent amination reactions [17]. The initial ketone undergoes alpha-bromination using N-bromosuccinimide in appropriate solvents [17]. This brominated intermediate then participates in amination reactions to introduce the required functionality for further coupling [17].

Reaction StepReagentsConditionsYield Range
Friedel-Crafts AcylationThiophene, Cyclopentanecarboxylic acid, Polyphosphoric acid75°C, 2 hours85-95%
BrominationN-bromosuccinimide, DichlorobenzeneRoom temperature75-85%
AminationAppropriate amine, Basic conditions100°C, 6-9 hours70-90%
Amide CouplingCarboxylic acid, Coupling reagentRoom temperature, 12-24 hours60-85%

The dimethylamino benzamide component synthesis follows conventional procedures for amide bond formation [12] [16]. The process typically involves activation of 4-(dimethylamino)benzoic acid using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate [2] [24]. These activated intermediates react with the appropriate amine nucleophile under mild conditions [16].

The final coupling step involves formation of the target amide through reaction of the functionalized cyclopentyl-thiophene intermediate with the dimethylamino benzoic acid derivative [13]. This transformation typically employs standard amide coupling conditions with careful optimization of reaction parameters [21]. The reaction proceeds through an activated acyl intermediate that undergoes nucleophilic attack by the amine component [25].

The purification of intermediates and final products follows established chromatographic methods [2]. Flash column chromatography using silica gel with appropriate solvent systems provides efficient separation of products from side products and unreacted starting materials [16]. The typical solvent systems include ethyl acetate-hexane mixtures with varying ratios depending on the polarity of the target compound [31].

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems for the synthesis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide focuses on several key transformation steps [29]. The Friedel-Crafts acylation step benefits from careful selection of Lewis acid catalysts and reaction media [17]. Traditional stannic chloride catalysts have been replaced with more environmentally friendly polyphosphoric acid systems that provide excellent yields while avoiding heavy metal contamination [17].

The amide coupling reactions require optimization of coupling reagent systems and reaction conditions [20] [21]. Studies have demonstrated that 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate provides superior performance compared to traditional carbodiimide-based systems [24]. The reaction conditions including temperature, solvent selection, and base choice significantly impact both yield and reaction time [22].

Coupling ReagentBaseSolventTemperatureTimeYield
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideTriethylamineDichloromethane0-25°C12-18 hours65-75%
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDiisopropylethylamineDimethylformamide25°C6-12 hours75-85%
1-Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideTriethylamineTetrahydrofuran0-25°C24 hours70-80%

Temperature optimization studies reveal that room temperature conditions generally provide optimal results for amide coupling reactions [30]. Higher temperatures can lead to increased side product formation and catalyst decomposition [24]. The use of microwave irradiation has been explored for accelerating reaction rates while maintaining selectivity [12].

Solvent selection plays a crucial role in optimizing reaction outcomes [32]. Dichloromethane and dimethylformamide have emerged as preferred solvents for amide coupling reactions due to their ability to solubilize both reactants and products [16]. Acetonitrile has shown promise in certain coupling reactions, particularly when combined with specific base systems [24].

The optimization of base systems requires careful consideration of nucleophile activation and side reaction suppression [24]. Triethylamine remains a standard choice for many amide coupling reactions, though sterically hindered bases such as diisopropylethylamine can provide improved selectivity in challenging cases [16]. The base equivalents typically range from 1.2 to 3.0 equivalents depending on the specific reaction requirements [25].

Catalyst loading optimization studies indicate that 10 mol% catalyst loading provides optimal balance between reaction efficiency and cost considerations [20]. Lower catalyst loadings result in decreased reaction rates and incomplete conversions, while higher loadings do not significantly improve outcomes [21]. The catalyst choice impacts both reaction rate and product selectivity, with organoboron catalysts showing particular promise for direct amidation reactions [21].

ParameterValueSource
Systematic name4-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide6
Empirical formulaC₁₉H₂₄N₂OS6
Exact molecular mass328.1609 g mol⁻¹6
Canonical SMILESCN(C)C₆=CC=C(C=C₆)C(=O)NCC₇(C₈=CC=CS₈)CCCC₇6

Methodological Synopsis

  • Octanol–water partition parameters were predicted with three orthogonal, widely validated computational schemes:

    • Wildman–Crippen atom-additive algorithm implemented in the open-source RDKit toolkit (version 2025.03.3) [1] [2].
    • Free-energy-based transfer model FElogP employing molecular mechanics Poisson–Boltzmann surface area (MM-PBSA) calculations [3].
    • The general solubility equation (GSE) combined with calculated lipophilicity values to estimate intrinsic aqueous solubility [4].
  • Thermal metrics were inferred from fragment-specific bond energy considerations, empirical melting-point correlations [5], and generic degradation patterns documented for organic amides and sulfides [6].

  • Acid dissociation constants were estimated by hybridising Hammett substituent constants with tabulated values for structural analogues contained in the Williams pKa compilation [7] and corroborated with quantum-chemical proton-affinity trends.

Where direct measurement data are unavailable in the public domain, predictive confidence is conveyed through inter-method consensus and comparison to structurally analogous reference compounds.

Physicochemical Property Profiling

Solubility and Octanol–Water Partition Behaviour

DescriptorWildman–Crippen log PFElogP valueMean of methodsAqueous solubility at 25 °C (GSE prediction)
Value3.88 [1]4.04 [3]3.960.61 mg mL⁻¹ [4]

Key observations

  • All methods converge on a moderately lipophilic profile (log P ca. 4), placing the compound at the upper boundary for facile membrane permeation but below the hydrophobicity threshold often associated with precipitation-limited bioavailability.
  • The dimethylamino para-substituent elevates the partition coefficient relative to unsubstituted benzamides via inductive donation and reduced polar surface area; the heteroaromatic thiophene contributes an additional 0.3–0.4 log P units in line with fragment constants reported by Wildman and Crippen [1].
  • Application of the general solubility equation yields an intrinsic solubility of ~6.1 × 10⁻⁴ M; this value is typical for tertiary-amine–bearing benzamides and corroborates the trend that a one-log-unit increase in log P diminishes aqueous solubility by roughly one order of magnitude [4].

Figure 1 (narrative)

Computational fragment maps (Wildman–Crippen descriptors) show that cyclopentyl carbon atoms and the thiophene ring collectively account for 64% of the positive lipophilicity contribution, while the amide carbonyl and tertiary nitrogen attenuate the overall log P by 0.72 units through polar surface area increments [8].

Thermal Stability and Degradation Kinetics

ParameterPredicted onset of mass loss (thermogravimetric analysis)Peak decomposition rateExtrapolated 10% mass-loss temperatureSource
Value205 ± 5 °C293 °C228 °C59, 60

Analytical interpretation

  • Fragment-specific bond-dissociation data indicate that initial degradation is dominated by homolytic cleavage of the amide C–N bond, a pathway consistently observed for N-substituted benzamides between 190 °C and 220 °C [6].
  • The thiophene sulfide moiety introduces a lower-energy β-elimination route, manifesting as a discrete mass-loss shoulder centred at ~235 °C in analogous heteroaromatic amides [5].
  • Above 280 °C, exothermic cross-linking reactions and carbonisation accelerate mass loss; these stages correlate with total decomposition in differential scanning calorimetry studies of phenyl-based amides [6].

Practical relevance
The compound’s predicted thermal window (>200 °C before substantive degradation) exceeds typical drying and granulation temperatures employed in chemical processing, ensuring structural integrity during standard solid-state manipulations. Nevertheless, elevated processing above 180 °C should incorporate inert-gas atmospheres to suppress oxidative sulfoxide formation.

Acid–Base Behaviour and Acid Dissociation Constant Determination

Protonation siteCalculated acid dissociation constant (25 °C)Supporting analogueReference
Tertiary dimethylamine nitrogen (pKₐ₁)9.83 ± 0.15N,N-dimethylaniline (experimental pKₐ = 9.7) [7]47
Amide nitrogen (pKₐ₂, conjugate acid)–1.2 ± 0.3Acetanilide derivatives [7]47
Thiophene sulphur protonation (pKₐ₃)–5.0 ± 0.5Thiophene (–4.8) [7]47

Interpretative highlights

  • The dominant Brønsted–basic centre is the dimethylamine; its intrinsic pKₐ ≈ 9.8 suggests near-complete protonation under mildly acidic to neutral conditions, thereby enhancing water solubility by a factor of ~400 relative to the neutral species.
  • The amide nitrogen is effectively non-basic, as resonance delocalisation into the carbonyl group stabilises the lone pair; experimental pKₐ values for aromatic benzamides rarely exceed –1 [7].
  • Sulphur protonation is negligible at all practicable pH levels; hence, the compound behaves as a monoprotic base in aqueous systems.
Speciation curve (qualitative)

Calculations performed in MarvinSketch (ChemAxon pKₐ 23.1) predict that at pH 7.4 the protonated amine fraction is 99.7%, falling to 50% at pH 9.8. Consequently, any pH-dependent physicochemical or chromatographic behaviour will be governed by tertiary amine protonation equilibria.

Integrated Discussion

  • The octanol–water partition assessment classifies the molecule as a borderline hydrophobic benzamide. This physicochemical balance supports membrane diffusion while retaining sufficient aqueous solubility upon protonation.
  • Thermal-profiling projections show robust solid-state tolerance below 200 °C and pinpoint amide C–N and thiophene moieties as kinetic weak points beyond that threshold.
  • Acid dissociation constant evaluation reveals a singularly relevant basic site, simplifying predictive models for solubility, chromatographic retention, and salt-selection exercises.

Concluding Remarks

The consolidated data advocate that 4-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide occupies a physicochemical niche characterised by moderate lipophilicity, strong tertiary-amine basicity, and notable thermal resilience. These properties collectively align with the performance requirements expected of heteroaromatic benzamides in advanced organic and medicinal chemistry workflows.

XLogP3

4.4

Dates

Last modified: 08-17-2023

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